molecular formula C7H14ClNO2S B2801550 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride CAS No. 2241138-09-8

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride

Número de catálogo: B2801550
Número CAS: 2241138-09-8
Peso molecular: 211.7
Clave InChI: VSEJSMFZBJZSIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is a spirocyclic compound featuring a bicyclic structure with a sulfur atom (thia) at position 7 and a nitrogen atom (aza) at position 1. The spiro junction connects a five-membered ring (3 carbons + 1 sulfur + 1 nitrogen) and a three-membered ring (5 carbons in total), with both sulfur atoms fully oxidized to sulfone groups (7,7-dioxide).

Propiedades

IUPAC Name

7λ6-thia-1-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-2-7(3-6-11)1-4-8-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEJSMFZBJZSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using sulfur-containing reagents under controlled conditions. Common solvents include dichloromethane or ethanol, with acid or base catalysis employed to facilitate the formation of the spirocyclic structure. Industrial production methods are optimized for high yield and purity through techniques such as recrystallization or chromatography.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its unique structural features allow for interactions with specific biological targets, which may lead to the development of novel drugs. Research has indicated its potential as a precursor in the synthesis of compounds that act as GPR119 agonists, which are significant in glucose metabolism and diabetes management .

Studies suggest that 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride may inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling associated with various diseases, including cancer . The compound's ability to modulate biological functions through enzyme or receptor interaction positions it as a candidate for further pharmacological studies.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules in pharmaceutical research. Its reactivity allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .

Case Studies

Recent studies have highlighted the biological evaluation of derivatives related to 7-Thia-1-azaspiro[3.5]nonane:

  • GPR119 Agonists : A series of compounds were designed based on this spirocyclic structure, demonstrating favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
  • MMP Inhibition : Related compounds have shown moderate inhibitory effects on MMP-2 and MMP-9, indicating potential applications in cancer therapy .
Compound TypeTargetActivityReference
GPR119 AgonistsGPR119Potent agonist
Sulfonyl Phosphonate DerivativesMMP-2Moderate inhibitor
General Spirocyclic DerivativesVarious EnzymesVariable activity

Mecanismo De Acción

The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on ring size, heteroatom positions, salt forms, synthesis yields, and physical properties.

Structural Variations and Key Differences

Spiro Ring Size
  • Target Compound : [3.5] spiro system (five-membered ring fused to three-membered ring).
  • 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride (1l·HCl): [4.4] spiro system, resulting in a larger bicyclic structure. This compound exhibits a higher melting point (204–205°C) and superior synthetic yield (98%) compared to other analogs.
  • 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate : Smaller [3.3] spiro system, which may introduce steric strain and reduce stability.
Heteroatom Positioning
  • 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride: Differs from the target compound in the placement of the nitrogen atom (2-aza vs. 1-aza). This positional isomerism could alter hydrogen-bonding interactions and bioavailability.
  • 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride: Swapped heteroatom positions (1-thia, 7-aza), leading to distinct electronic and steric properties.
Salt Forms
  • Hydrochloride Salts : Common in the target compound and analogs (e.g., 1l·HCl) for improved solubility and crystallinity.
  • Oxalate/Hemioxalate Salts: Used in derivatives like 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate, which may offer different dissolution profiles.
Table 1: Comparative Data on Spirocyclic Derivatives
Compound Name Spiro Ring Heteroatom Positions Salt Form Melting Point (°C) Yield (%) Purity/Elemental Analysis Reference
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride [4.4] 1-aza, 7-thia Hydrochloride 204–205 (dec.) 98 C 46.87%, H 7.58%, N 7.84%
8-Thia-1-azaspiro[4.5]decane hydrochloride [4.5] 1-aza, 8-thia Hydrochloride N/A 70 N/A
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride [3.5] 2-aza, 7-thia Hydrochloride N/A N/A Industrial grade (90%)
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate [3.3] 1-aza, 6-thia Oxalate N/A N/A 95% purity
Key Observations:

Synthetic Efficiency : The [4.4] analog (1l·HCl) achieves a 98% yield via scalable synthesis, outperforming the 70% yield of the [4.5] decane derivative.

Thermal Stability : Higher melting points in sulfone-containing hydrochlorides (e.g., 204°C for 1l·HCl) suggest greater crystalline stability compared to oxalate salts.

Industrial Availability : The target compound and its 2-aza analog are marketed as industrial-grade chemicals (90–95% purity), highlighting their commercial relevance.

Actividad Biológica

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7_7H14_{14}ClNO2_2S
  • IUPAC Name : this compound
  • SMILES : C1CNC12CCSCC2

The compound's structure contributes to its reactivity and interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

  • Binding to Enzymes or Receptors : The unique structure allows for selective binding to various enzymes and receptors, potentially modulating their activity.
  • Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that similar compounds have shown inhibitory effects on MMPs, which are involved in extracellular matrix remodeling and are implicated in various diseases, including cancer .

Biological Evaluation and Case Studies

Recent studies have evaluated the biological activity of related compounds and derivatives. Notably:

  • GPR119 Agonists : A related series of compounds were designed as GPR119 agonists, demonstrating favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
  • MMP Inhibition : Compounds similar to 7-Thia-1-azaspiro[3.5]nonane have been shown to inhibit MMP-2 and MMP-9 with moderate potency compared to established controls .

Table 1: Summary of Biological Activity Findings

Compound TypeTargetActivityReference
GPR119 AgonistsGPR119Potent agonist
Sulfonyl Phosphonate DerivativesMMP-2Moderate inhibitor
General Spirocyclic DerivativesVarious EnzymesVariable

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : Its potential as a precursor for drug development is significant due to its structural uniqueness and biological properties.
  • Chemical Synthesis : It serves as a building block in synthesizing more complex molecules in pharmaceutical research.

Q & A

Basic: What are the standard synthetic routes for 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of spirocyclic compounds like 7-Thia-1-azaspiro[3.5]nonane derivatives typically involves nucleophilic substitution and oxidation steps. For example:

  • Step 1: Formation of the spirocyclic core via cyclization of precursors such as thiol-containing amines or heterocycles under basic conditions (e.g., using K₂CO₃ or Et₃N) .
  • Step 2: Oxidation of the sulfur atom to a sulfone group (7,7-dioxide) using oxidizing agents like Oxone® or meta-chloroperbenzoic acid (mCPBA) .
  • Step 3: Salt formation with hydrochloric acid to yield the hydrochloride form, optimized by controlling pH (~3–4) and temperature (0–5°C) to prevent decomposition .

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Advanced: How can computational modeling predict the binding affinity of this compound to sigma receptors?

Answer:
Computational approaches include:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions between the spirocyclic core and sigma receptor binding pockets. The sulfone group may form hydrogen bonds with residues like Tyr173 or Glu172 .
  • QSAR Studies: Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity data from analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding motifs .

Key Insight: Modifications at the nitrogen or sulfur positions significantly alter binding kinetics, as seen in related FAAH inhibitors .

Data Contradiction: How to resolve discrepancies in reported yields for spirocyclic compound syntheses?

Answer:
Contradictions often arise from:

  • Reagent Purity: Impurities in starting materials (e.g., thiol precursors) reduce yields. Use HPLC-grade solvents and recrystallized reagents .
  • Oxidation Efficiency: Varying Oxone® concentrations (1–3 eq.) impact sulfone formation. Monitor via ¹H NMR (disappearance of thioether peaks at ~2.5 ppm) .
  • Acid Catalysis: HCl concentration during salt formation affects crystallization. Optimize by gradient acid addition (pH 3.5–4.0) .

Example: A study reported 45–72% yields for similar compounds; optimizing stoichiometry (1.2 eq. Oxone®) and temperature (25°C) increased reproducibility .

Biological Activity: What in vitro assays evaluate FAAH inhibitory activity?

Answer:

  • Enzyme Inhibition Assays: Incubate the compound with recombinant FAAH and substrate (e.g., anandamide). Measure hydrolysis products via LC-MS/MS. IC₅₀ values <1 µM indicate high potency .
  • Cellular Uptake Studies: Use fluorescent probes (e.g., URB597 analogs) in neuronal cells to assess membrane permeability and intracellular accumulation .
  • SAR Analysis: Compare activity of derivatives (e.g., 7-azaspiro[3.5]nonane carboxamides) to identify critical functional groups .

Table 1: FAAH Inhibition Data for Analogous Compounds

CompoundIC₅₀ (nM)Key Structural Feature
7-Azaspiro[3.5]nonane-7-carboxamide12.3Carboxamide group
1-Oxa-8-azaspiro[4.5]decane48.7Oxygen substitution

Structural Analysis: What spectroscopic methods confirm the spirocyclic structure and sulfone groups?

Answer:

  • ¹H/¹³C NMR:
    • Spirocyclic protons exhibit distinct splitting patterns (e.g., δ 3.2–4.0 ppm for N-CH₂ groups) .
    • Sulfone groups show deshielded ¹³C signals at ~55–60 ppm .
  • X-ray Crystallography: Resolves bond angles (e.g., 109.5° for sp³-hybridized sulfur) and confirms the 7,7-dioxide configuration .
  • IR Spectroscopy: S=O stretches appear as strong bands at 1150–1300 cm⁻¹ .

Example: A 7-azaspiro[3.5]nonane derivative showed spirocyclic confirmation via X-ray (CCDC deposition: 2154321) .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~2.5 to <1.5, enhancing aqueous solubility .
  • Metabolic Stability: Test derivatives in liver microsomes. Methyl ester prodrugs (e.g., methyl 7-azaspiro carboxylates) improve half-life from 2h to >6h .
  • CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to avoid off-target effects .

Key Finding: The hydrochloride salt form enhances bioavailability by 30% compared to freebase .

Data Contradiction: How to address variability in biological activity across similar spirocyclic compounds?

Answer:

  • Conformational Analysis: Use DFT calculations to compare energy-minimized structures. Bulky substituents (e.g., benzyl groups) may sterically hinder receptor binding .
  • Counterion Effects: Compare HCl vs. trifluoroacetate salts; HCl improves solubility but may alter ionization states .
  • Batch Purity: Validate via elemental analysis (C, H, N, S within ±0.4% of theoretical) and LC-MS (purity >95%) .

Example: A 2-thia-7-azaspiro[3.5]nonane variant showed 10-fold higher activity after repurification via preparative HPLC .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.